N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2-phenoxypropanamide
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Description
"N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2-phenoxypropanamide" is a compound of interest within the pharmaceutical and chemical research fields due to its complex structure and potential biochemical applications. The compound's synthesis, molecular structure, and properties have been explored to understand its reactivity, potential applications, and role in various chemical processes.
Synthesis Analysis
The synthesis of related tetrahydropyran derivatives involves multi-step chemical reactions, including esterification, Claisen type reactions, and amidation processes. A practical method for synthesizing such compounds involves the Suzuki−Miyaura reaction, hydrolysis, and subsequent amidation steps, which have been developed for compounds with similar structural frameworks (Ikemoto et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds containing tetrahydropyran rings has been investigated through methods such as X-ray crystallography, revealing the presence of strong intramolecular hydrogen bonding stabilizing the compound's structure (Cindrić et al., 2005). Such structural analyses are crucial for understanding the compound's chemical behavior and interaction potential.
Chemical Reactions and Properties
Compounds with tetrahydropyran components participate in various chemical reactions, including eliminations and substitutions, which are influenced by their unique structural elements. For instance, the sodium hydride-induced elimination of hydrogen bromide from specific precursors demonstrates the reactivity of tetrahydropyran-containing compounds (Horning et al., 1970).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are significantly influenced by the compound's molecular framework. The solid-state structure and solvent-dependent properties have been extensively studied, showing that the compound's physical characteristics can vary with the surrounding medium (Papageorgiou et al., 1998).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are determined by the compound's functional groups and molecular geometry. Research has shown that the presence of the tetrahydropyran ring and specific substituents contribute to the compound's overall chemical behavior, influencing its reactions and interactions with other molecules (Shaterian & Oveisi, 2011).
Scientific Research Applications
Green Synthesis and Environmental Friendliness
A novel and green synthesis approach for the production of kojic acid derivatives, which shares a structural similarity to N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2-phenoxypropanamide, has been developed using ionic liquid [bmim]BF4. This method emphasizes operational simplicity, mild reaction conditions, short reaction times, higher yields, and environmental sustainability (Li et al., 2013).
Structural and Chemical Analysis
Research on enaminones and their isomers has led to the synthesis of new compounds by reacting ethyl 2-hydroxy-4-(4-hydroxy-6-methyl2H-pyran-2-on-3-yl)-4-oxo-2-butenoate with amines. This study revealed detailed structural insights through NMR and X-ray diffractometry, highlighting the compounds' potential for further chemical applications (Brbot-Šaranović et al., 2000).
Antimicrobial Applications
The synthesis of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives has shown promising antimicrobial activities. Using TBTU and NMM as synthesis components, these amide derivatives displayed significant inhibitory effects against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Aytemir et al., 2003).
Advanced Synthesis Techniques
The practical synthesis of an orally active CCR5 antagonist, which includes the tetrahydro-2H-pyran-4-yl group, has been developed. This synthesis method is characterized by its efficiency, cost-effectiveness, and the avoidance of chromatographic purification, demonstrating the compound's potential in medical applications (Ikemoto et al., 2005).
properties
IUPAC Name |
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-13(22-15-5-3-2-4-6-15)17(20)18-10-7-16(19)14-8-11-21-12-9-14/h2-6,13-14,16,19H,7-12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYNIKWOUOUBIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC(C1CCOCC1)O)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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